molecular formula C18H18N6O4 B8482558 Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate

Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate

Cat. No.: B8482558
M. Wt: 382.4 g/mol
InChI Key: KKTNOXVVQIIOML-UHFFFAOYSA-N
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Description

Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate is a chemical compound with the molecular formula C18H18N6O4 It is a derivative of pteroic acid, which is a key component in the biosynthesis of folic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate typically involves the reaction of pteroic acid with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process may also involve steps such as purification and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in the biosynthesis of folic acid and its potential effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as an antifolate agent in cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in folic acid metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The compound’s effects are mediated through its binding to active sites on target enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can be compared with other similar compounds, such as:

    Pteroic Acid: The parent compound, which is a key intermediate in the biosynthesis of folic acid.

    Methotrexate: A well-known antifolate agent used in cancer therapy, which also targets folic acid metabolism.

    Folic Acid: An essential vitamin involved in numerous biological processes, including DNA synthesis and repair.

Its ability to interact with enzymes involved in folic acid metabolism makes it a valuable compound for research and therapeutic purposes .

Properties

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]benzoate

InChI

InChI=1S/C18H18N6O4/c1-3-28-17(27)11-4-6-12(7-5-11)19-8-13-9-20-15-14(22-13)16(26)24-18(23-15)21-10(2)25/h4-7,9,19H,3,8H2,1-2H3,(H2,20,21,23,24,25,26)

InChI Key

KKTNOXVVQIIOML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.07 g (10 m ole) of the dimethylformamide solvate of 2-acetamido-4-hydroxypteridine-6-aldehyde, 3.30 g (20 mmole) of ethyl p-aminobenzoate and 50 ml of glacial acetic acid is stirred at ambient temperature for 30 minutes. To the resulting suspension is added dropwise 1.00 g of dimethylamine borane in 15 ml of acetic acid. The mixture is stirred for an additional 20 minutes, heated to 60° C for 10 minutes and cooled to 25° C. The precipitate is collected by filtration, washed with acetic acid and ether and then dried. The crude product is crystallized from 50 ml of dimethylformamide, with dilution by 20 ml ether, to yield ethyl N2 -acetylpteroate.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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